molecular formula C16H28O4 B12578309 Di-tert-butyl cyclohexane-1,1-dicarboxylate CAS No. 586400-66-0

Di-tert-butyl cyclohexane-1,1-dicarboxylate

Cat. No.: B12578309
CAS No.: 586400-66-0
M. Wt: 284.39 g/mol
InChI Key: UAQJNSGCQWLOBB-UHFFFAOYSA-N
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Description

Di-tert-butyl cyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C16H28O4. It is a derivative of cyclohexane, where two tert-butyl groups and two carboxylate groups are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl cyclohexane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions and yields this compound as the main product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl cyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,1-dicarboxylic acid, while reduction could produce cyclohexane-1,1-dimethanol .

Scientific Research Applications

Di-tert-butyl cyclohexane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which di-tert-butyl cyclohexane-1,1-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its bulky tert-butyl groups provide steric hindrance, affecting the reactivity and selectivity of the compound in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl cyclohexane-1,3-dicarboxylate: Similar in structure but with carboxylate groups at different positions on the cyclohexane ring.

    Di-tert-butyl azodicarboxylate: Contains azo groups instead of cyclohexane, used in different chemical reactions.

    1,1-Di-tert-butylperoxy cyclohexane: An organic peroxide with different reactivity and applications.

Uniqueness

Di-tert-butyl cyclohexane-1,1-dicarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. These characteristics make it valuable in selective synthesis and as a versatile intermediate in various chemical processes .

Properties

CAS No.

586400-66-0

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

ditert-butyl cyclohexane-1,1-dicarboxylate

InChI

InChI=1S/C16H28O4/c1-14(2,3)19-12(17)16(10-8-7-9-11-16)13(18)20-15(4,5)6/h7-11H2,1-6H3

InChI Key

UAQJNSGCQWLOBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCC1)C(=O)OC(C)(C)C

Origin of Product

United States

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